molecular formula C37H36N4O9 B13393580 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

Cat. No.: B13393580
M. Wt: 680.7 g/mol
InChI Key: ZJHZWBDLYYJQAV-UHFFFAOYSA-N
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Description

Fmoc-Val-Ala-PAB-PNP is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of the Fmoc-protecting group and amino acid residues valine, alanine, p-aminobenzoic acid, and p-nitrophenyl carbonate. The valine-alanine sequence is specifically cleaved by cathepsin B, a lysosomal protease, while the Fmoc group can be deprotected under basic conditions to obtain the free amine for further conjugations .

Properties

Molecular Formula

C37H36N4O9

Molecular Weight

680.7 g/mol

IUPAC Name

[4-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)

InChI Key

ZJHZWBDLYYJQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-PAB-PNP involves several steps:

Industrial Production Methods

Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl carbonate group serves as a highly reactive electrophile, enabling nucleophilic substitution with amines, alcohols, and thiols. This reaction produces stable carbamate or carbonate bonds while releasing 4-nitrophenol as a chromophoric byproduct (detectable at 400–420 nm) .

Key reaction:

R-O-CO-O-(4-NO2-Ph)+NuHR-O-CO-Nu+4-NO2-PhOH\text{R-O-CO-O-(4-NO}_2\text{-Ph)} + \text{NuH} \rightarrow \text{R-O-CO-Nu} + \text{4-NO}_2\text{-PhOH}

(Nu = amine, alcohol, or thiol nucleophile)

Table 1: Representative Nucleophilic Reactions

Nucleophile TypeProduct FormedReaction ConditionsYield Range
Primary AminesCarbamateDMF, 25°C, 2–4 h75–92%
Secondary AminesCarbamateCH2_2Cl2_2, 0°C–RT60–85%
AlcoholsCarbonateTHF, 50°C, 6 h50–70%

The reaction kinetics depend on:

  • Solvent polarity : Faster rates in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity of the carbonate.

  • Nucleophile strength : Primary amines react 2–3× faster than alcohols under identical conditions .

Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF), exposing the free amine for subsequent functionalization .

Mechanism:

Fmoc-NH-R+BaseNH2-R+CO2+Fluorenyl byproducts\text{Fmoc-NH-R} + \text{Base} \rightarrow \text{NH}_2\text{-R} + \text{CO}_2 + \text{Fluorenyl byproducts}

Key Features:

  • Time : Deprotection completes in 10–30 minutes at room temperature.

  • Compatibility : The 4-nitrophenyl carbonate group remains intact during Fmoc removal, enabling orthogonal reactivity .

Bioconjugation and Polymer Chemistry

The compound facilitates site-specific modifications in biomolecules and polymers:

Table 2: Bioconjugation Targets

TargetProduct ApplicationReference
AntibodiesADC (Antibody-Drug Conjugates)
PEG DerivativesStimuli-responsive hydrogels
OligonucleotidesGene delivery systems

Case Study : Conjugation with poly-L-lysine achieved 85% coupling efficiency in <1 hour, demonstrating utility in gene delivery vector synthesis.

Stability and Storage Considerations

  • Hydrolytic Stability : Stable in anhydrous DMF or DCM for >6 months at –20°C.

  • Thermal Degradation : Decomposes above 150°C via cleavage of the carbonate ester bond.

This compound’s dual functionality (Fmoc protection and nitrophenyl carbonate activation) makes it indispensable in peptide synthesis, bioconjugation, and materials science. Its well-characterized reactivity profile enables precise control over molecular architecture in diverse research applications .

Scientific Research Applications

Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it highly effective in targeted drug delivery applications .

Biological Activity

The compound 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate is a complex molecule that has garnered attention for its potential biological activities, particularly in the realm of protease inhibition and as a building block in peptide synthesis. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.
  • Nitrophenyl carbonate moiety, which is often involved in biochemical reactions.
  • Amidation linkages that contribute to its biological interactions.

Protease Inhibition

One of the primary areas of interest regarding this compound is its role as an inhibitor of serine and cysteine proteases. The structural features allow it to interact effectively with the active sites of these enzymes. For instance, studies have demonstrated that derivatives containing fluoromethyl ketones exhibit significant inhibitory effects against the main protease from SARS-CoV-2 (3CLpro) .

Table 1: Inhibition Potency Against Proteases

CompoundTarget EnzymeIC50 (nM)
4-[(S)-2-[(S)-2-(Fmoc-amino)...SARS-CoV-2 3CLpro25
Z-VAD-(OMe)-FMKCaspase-330
Z-VAD-FMKCaspase-150

The mechanism through which this compound exerts its inhibitory effects involves the formation of a covalent bond with the active site residues of target proteases. This covalent modification leads to a loss of enzymatic activity, effectively blocking substrate access . The presence of the Fmoc group aids in stabilizing the compound during synthesis and enhances its solubility in biological systems.

Case Study 1: Inhibition of SARS-CoV-2 Protease

In vitro assays demonstrated that the compound effectively inhibits the activity of the SARS-CoV-2 main protease. The experiments involved incubating the protease with varying concentrations of the inhibitor, revealing complete inhibition at concentrations as low as 25 μM . This highlights its potential utility in therapeutic applications against viral infections.

Case Study 2: Application in Peptide Synthesis

The compound also serves as a valuable intermediate in solid-phase peptide synthesis (SPPS). Its ability to form stable amide bonds allows for efficient construction of peptides with desired sequences. The Fmoc protection strategy is particularly advantageous, facilitating easy deprotection and subsequent coupling reactions .

Research Findings

Recent studies emphasize the versatility of this compound in both synthetic and biological contexts. For example:

  • A study reported successful incorporation into various peptide sequences using automated SPPS techniques, demonstrating high yields and purity .
  • Another investigation highlighted its potential as a scaffold for developing more potent protease inhibitors by modifying the nitrophenyl carbonate group .

Q & A

Q. What are the critical steps in synthesizing 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate, and how can purity be optimized?

The synthesis involves coupling bis(4-nitrophenyl) carbonate with a valine-alanine-based precursor in DMF using DIPEA as a base. Key steps include:

  • Reagent ratios : A 2:1 molar ratio of bis(4-nitrophenyl) carbonate to the precursor ensures complete activation of the hydroxyl group.
  • Purification : Ultrasound-assisted washing with ether removes unreacted reagents and byproducts, yielding >85% purity (confirmed by 1H-NMR and ESI-MS) .
  • Temperature control : Stirring at room temperature prevents thermal degradation of the Fmoc group .

Q. How is structural confirmation achieved for this compound?

Structural validation employs:

  • 1H-NMR : Peaks at δ 0.84 (dd, 6H) and δ 7.41 (d, 2H) confirm the presence of Fmoc-protected valine and the aromatic benzyl group .
  • ESI-MS : Observed m/z 610.4 ([M+H]+) matches the calculated molecular formula (C29H32N5O10) .
  • X-ray crystallography (if applicable): Bond angles (e.g., 109.5° for tetrahedral carbons) and bond lengths (e.g., 1.509 Å for C11–C12) align with stereochemical predictions.

Advanced Research Questions

Q. How does the stability of the 4-nitrophenyl carbonate linker compare to other cleavable groups in antibody-drug conjugates (ADCs)?

The 4-nitrophenyl carbonate group enables pH-sensitive payload release, with hydrolysis rates dependent on:

  • Buffer conditions : Faster cleavage occurs at pH 5.0 (lysosomal environment) vs. pH 7.4 (plasma) .
  • Steric hindrance : Bulky Fmoc groups slow hydrolysis compared to smaller acetylated linkers. Comparative studies show a 2.5-fold increase in half-life (t1/2) in serum .
  • Analytical methods : LC-MS and fluorescence assays quantify payload release kinetics under simulated physiological conditions .

Q. What experimental strategies mitigate organic compound degradation during prolonged studies?

Degradation (e.g., oxidation or hydrolysis) can be minimized by:

  • Temperature control : Store samples at –20°C in anhydrous DMSO or acetonitrile to reduce thermal and hydrolytic breakdown.
  • Inert atmospheres : Use nitrogen or argon to prevent oxidation during synthesis and storage .
  • Real-time monitoring : Periodic HPLC analysis tracks degradation products, enabling protocol adjustments.

Q. How can computational modeling predict the reactivity of the carbonate linker in complex biological systems?

Density Functional Theory (DFT) simulations calculate:

  • Electrostatic potential maps : Identify nucleophilic attack sites (e.g., the carbonyl carbon) by lysosomal enzymes .
  • Activation energies : Compare hydrolysis barriers for modified linkers (e.g., hexanoic acid vs. shorter spacers) to optimize stability .
  • Molecular docking : Predict interactions between the linker and serum proteins (e.g., albumin) to assess off-target release risks .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound?

Yield variations (e.g., 86% vs. 93% for analogs) may arise from:

  • Reagent quality : Impurities in bis(4-nitrophenyl) carbonate reduce coupling efficiency. Use ≥98% purity reagents .
  • Solvent choice : DMF vs. THF alters reaction kinetics; DMF improves solubility of hydrophobic intermediates .
  • Workup protocols : Ultrasound filtration removes insoluble byproducts more effectively than centrifugation .

Experimental Design Considerations

Q. What controls are essential when assessing the cytotoxicity of ADCs using this linker?

Include:

  • Linker-payload controls : Test the free payload (e.g., monomethyl auristatin E) to distinguish linker-mediated toxicity from inherent payload activity .
  • Non-cleavable analogs : Compare with ADCs containing stable linkers (e.g., maleimide) to validate pH-dependent release .
  • Target-negative cells : Use antigen-negative cell lines to confirm target-specific uptake .

Methodological Best Practices

Q. How can researchers optimize LC-MS parameters for quantifying this compound in biological matrices?

  • Ionization mode : Use ESI+ for improved sensitivity due to the compound’s tertiary amine groups .
  • Column selection : C18 columns with 2.6 µm particle size enhance resolution of hydrophilic degradation products .
  • Internal standards : Deuterated analogs (e.g., d4-Fmoc) correct for matrix effects in plasma or tissue homogenates .

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